(4-Methoxyphenyl)methyl heptanoate
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Overview
Description
(4-Methoxyphenyl)methyl heptanoate is an organic compound with the molecular formula C15H22O3. It is an ester formed from the reaction of 4-methoxybenzyl alcohol and heptanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl heptanoate typically involves the esterification reaction between 4-methoxybenzyl alcohol and heptanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Methoxybenzyl alcohol+Heptanoic acidH2SO4(4-Methoxyphenyl)methyl heptanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl heptanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid
Reduction: 4-Methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
(4-Methoxyphenyl)methyl heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used as a flavoring agent in food products and as a fragrance in perfumes and cosmetics.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl heptanoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The methoxy group can interact with cellular proteins, leading to inhibition of essential biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl heptanoate: An ester with a similar structure but without the methoxy group.
Ethyl heptanoate: Another ester with a similar carbon chain length but different alkyl group.
4-Methoxybenzyl acetate: An ester with a similar aromatic ring but different acyl group.
Uniqueness
(4-Methoxyphenyl)methyl heptanoate is unique due to the presence of both the methoxy group and the heptanoate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
71607-51-7 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl heptanoate |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-6-7-15(16)18-12-13-8-10-14(17-2)11-9-13/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
WXFXWKOGMWSKOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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